N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide
Description
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes a pyridine ring, a carboxamide group, and several functional groups that contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(11-12-23,14-25-3)21-18(24)15-9-10-17(20-13-15)22(2)16-7-5-4-6-8-16/h4-10,13,23H,11-12,14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDNKCYDEVAZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(COC)NC(=O)C1=CN=C(C=C1)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-cyanopyridine, which undergoes functionalization to introduce the carboxamide group at the 3-position.
Introduction of the N-methylanilino Group: This step involves the nucleophilic substitution of an appropriate aniline derivative, such as N-methylaniline, onto the pyridine ring.
Attachment of the Hydroxy and Methoxy Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacologically active agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-anilinopyridine-3-carboxamide: Similar structure but lacks the N-methyl group on the aniline.
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-ethylanilino)pyridine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group on the aniline.
Uniqueness
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
